Endoribonuclease VI Inhibition: Gp3G Is a 2.7-Fold Weaker Inhibitor Than Gp4G, Defining a Phosphate-Number-Dependent Potency Gradient
In a direct head-to-head comparison using purified endoribonuclease VI from Artemia, diguanosine triphosphate (Gp3G) exhibited a Ki of approximately 200 µM, whereas diguanosine tetraphosphate (Gp4G) yielded a Ki of 75 µM, representing a 2.7-fold difference in inhibitory potency [1]. Both compounds acted as non-competitive inhibitors. The mononucleotide 5′-GMP (Ki = 50 µM) was a more potent inhibitor than either dinucleotide, demonstrating that the dinucleoside scaffold itself is not inherently superior for this target and that phosphate chain length critically modulates activity [1].
| Evidence Dimension | Non-competitive inhibition constant (Ki) against Artemia endoribonuclease VI |
|---|---|
| Target Compound Data | Gp3G Ki ≈ 200 µM |
| Comparator Or Baseline | Gp4G Ki = 75 µM; 5′-GMP Ki = 50 µM; 5′-AMP Ki = 10 µM |
| Quantified Difference | Gp4G is 2.7-fold more potent than Gp3G; Gp3G is 4-fold weaker than 5′-GMP |
| Conditions | Purified endoribonuclease VI from Artemia encysted gastrulae; non-competitive inhibition mode |
Why This Matters
For researchers studying Artemia ribonuclease regulation or screening dinucleoside polyphosphate inhibitors, Gp3G provides a defined intermediate-potency probe that fills the gap between the weak mononucleotide inhibitors and the stronger tetraphosphate Gp4G, making it essential for establishing structure-activity relationships along the phosphate-number axis.
- [1] Diguanosine 5′,5‴-P1,P4-tetraphosphate and other purine nucleotides inhibit endoribonuclease VI from Artemia. FEBS Letters, 1988; 236(2): 291-294. doi:10.1016/0014-5793(88)80040-1. View Source
